molecular formula C13H23NO4 B8431850 Diethyl3,3'-(cyclopropylazanediyl)dipropanoate

Diethyl3,3'-(cyclopropylazanediyl)dipropanoate

Cat. No.: B8431850
M. Wt: 257.33 g/mol
InChI Key: ILSUYNIGTVCYOF-UHFFFAOYSA-N
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Description

Diethyl3,3'-(cyclopropylazanediyl)dipropanoate is an organic compound that features a cyclopropyl group attached to a nitrogen atom, which is further connected to two beta-carbethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl3,3'-(cyclopropylazanediyl)dipropanoate typically involves the reaction of cyclopropylamine with ethyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of cyclopropylamine attacks the electrophilic carbon of ethyl acrylate, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process may involve continuous flow reactors to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl3,3'-(cyclopropylazanediyl)dipropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl3,3'-(cyclopropylazanediyl)dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Diethyl3,3'-(cyclopropylazanediyl)dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl3,3'-(cyclopropylazanediyl)dipropanoate is unique due to the presence of both cyclopropyl and beta-carbethoxyethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 3-[cyclopropyl-(3-ethoxy-3-oxopropyl)amino]propanoate

InChI

InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14(11-5-6-11)10-8-13(16)18-4-2/h11H,3-10H2,1-2H3

InChI Key

ILSUYNIGTVCYOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CCC(=O)OCC)C1CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl acrylate (300 mmol) and cyclopropyl amine (149 mmol) in absolute ethanol (45 mL) was stirred for 24 h at room temperature. The crude mixture was purified by fractionated distillation in vacuo (20 mbar). One fraction was collected (boiling point: 135° C. at 20 mbar), yielding to 20.58 g of the desired product as a colorless oil. MS (m/e): 274.3 (MH+, 100%).
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
149 mmol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 400 g. of ethyl acrylate (containing 0.75% hydroquinone inhibitor) and 114 g. of cyclopropylamine is heated in a bomb in an oil bath at 175° C. for 10 hours. The reaction mixture is then removed and distilled in vacuo to give N-cyclopropyl-N,N-di(β-carbethoxyethyl)amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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